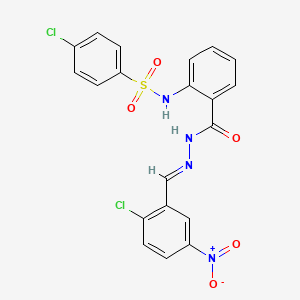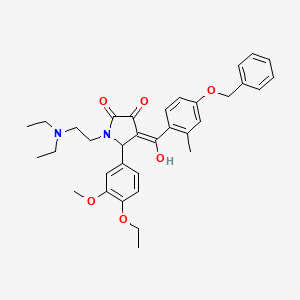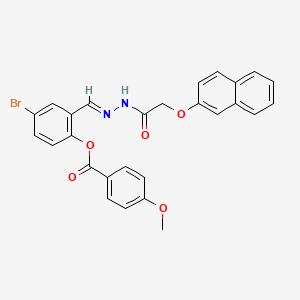
2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C25H24N2O6. This compound is known for its unique structure, which includes ethoxy and methoxy groups, as well as a carbohydrazonoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-nitrophenol with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then treated with hydrazine hydrate to yield the final product .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
What sets 2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the carbohydrazonoyl moiety, provides a unique combination of properties that can be exploited in various research applications .
Properties
CAS No. |
767305-81-7 |
|---|---|
Molecular Formula |
C26H26N2O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H26N2O6/c1-4-32-20-13-11-19(12-14-20)26(30)34-23-15-10-18(16-24(23)33-5-2)17-27-28-25(29)21-8-6-7-9-22(21)31-3/h6-17H,4-5H2,1-3H3,(H,28,29)/b27-17+ |
InChI Key |
DGVQYLGHJPWREE-WPWMEQJKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OC)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-((5Z)-5-{1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12026954.png)
![N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026972.png)
![5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026974.png)
![1-(3-chlorophenyl)-3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12026981.png)

![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026988.png)

![2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12027010.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027015.png)
![2-((4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12027029.png)


![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027050.png)
![ethyl 2-[2-(3-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027054.png)
